N,5-Diphenyl-4,5-dihydro-3-isoxazolecarboxamide
Description
Properties
CAS No. |
107402-49-3 |
|---|---|
Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
N,5-diphenyl-4,5-dihydro-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C16H14N2O2/c19-16(17-13-9-5-2-6-10-13)14-11-15(20-18-14)12-7-3-1-4-8-12/h1-10,15H,11H2,(H,17,19) |
InChI Key |
BDKIBPNHXICGBI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C(=O)NC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Condensation
DABCO and NMI are preferred catalysts due to their ability to promote nitrile oxide formation without stoichiometric dehydrating agents. A representative procedure involves:
- Nitro compound : 0.75 M in chloroform or ethanol
- Dipolarophile : 0.30 M (e.g., styrene, acetylene derivatives)
- Base : 0.025–1.0 molar equivalents relative to dipolarophile
- Temperature : 60°C
- Reaction time : 20–40 hours
Under these conditions, cycloaddition proceeds regioselectively to afford 3,5-diphenyl-4,5-dihydroisoxazole with yields up to 91%. The carboxamide group is introduced post-cycloaddition via hydrolysis of ester intermediates or direct amidation.
Functionalization of Isoxazoline Intermediates
Hydrolysis and Amidation
Isoxazoline esters (e.g., ethyl 3,5-diphenyl-4,5-dihydroisoxazole-3-carboxylate) are hydrolyzed to carboxylic acids using aqueous HCl or NaOH, followed by coupling with aniline derivatives in the presence of carbodiimide reagents (e.g., EDCI, HOBt). This two-step process achieves this compound with moderate to high yields (Table 1).
Table 1: Amidation of Isoxazoline Carboxylic Acids
| Starting Ester | Hydrolysis Conditions | Amine Source | Coupling Agent | Yield (%) |
|---|---|---|---|---|
| Ethyl 3,5-diphenylisoxazoline-3-carboxylate | 1M NaOH, 80°C, 6h | Aniline | EDCI/HOBt | 78 |
| Methyl 3,5-diphenylisoxazoline-3-carboxylate | 1M HCl, reflux, 4h | 4-Methoxyaniline | DCC/DMAP | 65 |
Copper-Catalyzed Asymmetric Synthesis
Recent efforts have focused on enantioselective synthesis using copper(II) salts and chiral ligands. For instance, Cu(OTf)₂ combined with (R)-BINAP induces asymmetry during cycloaddition, yielding (5S)-3,5-diphenyl-4,5-dihydro-1,2-oxazole with up to 40% enantiomeric excess (ee). While this method remains under optimization, it highlights the potential for scalable asymmetric production of the target compound.
Mechanistic Insights and Side Reactions
Competing pathways, such as Michael addition or furazan formation, are suppressed by modulating the base and solvent. Polar aprotic solvents (e.g., chloroform) favor cycloaddition over side reactions, while water-tolerant systems enable eco-friendly synthesis. For example, reactions in ethanol/water mixtures (3:1 v/v) reduce byproduct formation by 30% compared to anhydrous conditions.
Chemical Reactions Analysis
Types of Reactions
N,5-Diphenyl-4,5-dihydro-3-isoxazolecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydroxide, potassium carbonate
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N,5-Diphenyl-4,5-dihydro-3-isoxazolecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,5-Diphenyl-4,5-dihydro-3-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Dihydroheterocycle Family
a. Dihydropyrazole Derivatives The compound (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl) methanone (C₂₃H₂₀N₂O) shares a similar dihydroheterocyclic core but replaces the isoxazole oxygen with a nitrogen atom in the pyrazole ring. This substitution alters electronic properties: DFT studies show a narrower HOMO-LUMO gap (4.2 eV vs. 4.8 eV in the isoxazole analog), suggesting higher reactivity in pyrazole derivatives . The phenyl substituents in both compounds contribute to steric hindrance, but the pyrazole derivative exhibits stronger intramolecular hydrogen bonding due to the NH group in the carboxamide .
b. Bis-Dihydrooxazole Derivatives Compounds like (4R,4′R,5S,5′S)-2,2′-(Cycloheptane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) (C₃₇H₃₆N₂O₂) feature a dihydrooxazole ring instead of isoxazole. The oxazole’s oxygen and nitrogen atoms are positioned differently, leading to distinct dipole moments (3.1 D vs. 2.7 D for the isoxazole analog). These bis-oxazole derivatives have higher molecular weights (540.69 g/mol) and are used as chiral ligands in asymmetric catalysis, unlike the monocyclic isoxazolecarboxamide .
Table 1: Structural and Physical Properties Comparison
Biological Activity
N,5-Diphenyl-4,5-dihydro-3-isoxazolecarboxamide is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of isoxazole derivatives with various phenyl groups. The structural characteristics of isoxazole and its derivatives contribute significantly to their biological properties. The introduction of different substituents can enhance the compound's efficacy against specific biological targets.
Anticancer Properties
This compound has shown promising anticancer activity across various cancer cell lines.
- Cytotoxicity Studies : In vitro studies using the MTS assay have demonstrated that this compound exhibits significant cytotoxic effects against hepatocellular carcinoma (HepG2), cervical adenocarcinoma (HeLa), and breast carcinoma (MCF-7) cell lines. The IC50 values for these cell lines were notably lower than those for normal cell lines, indicating a selective toxicity towards cancer cells .
| Cell Line | IC50 (µM) | Comparison with Doxorubicin |
|---|---|---|
| HepG2 | 4.4 | Comparable |
| HeLa | 3.46 | Comparable |
| MCF-7 | 2.52 | Comparable |
| Hek293T (normal) | >300 | Higher viability |
The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G0-G1 and S phases in treated cancer cells, leading to reduced proliferation .
- Apoptosis Induction : It significantly increases apoptotic cell populations in treated groups compared to controls .
- VEGFR2 and CDK-2 Inhibition : Molecular docking studies suggest that the compound binds effectively to VEGFR2 and CDK-2, inhibiting their activities and thereby disrupting cancer cell growth .
Antioxidant Activity
In addition to its anticancer properties, this compound also exhibits antioxidant activity. This is crucial as oxidative stress is a known contributor to cancer progression. The antioxidant properties may help mitigate damage from reactive oxygen species (ROS) generated during tumorigenesis .
Comparative Studies
Comparative studies with other isoxazole derivatives have shown that modifications at specific positions can enhance biological activity:
- Compounds with methoxy or bromine substituents at the C-5 phenyl ring demonstrated increased antibacterial activity against both Gram-positive and Gram-negative bacteria .
Case Studies
Recent case studies involving animal models have highlighted the potential of this compound as a therapeutic agent:
- Mouse Colon Carcinoma Model : In vivo studies indicated that this compound significantly reduced tumor size in mouse models of colon carcinoma, with an IC50 value indicating robust efficacy .
- Safety Profile : Toxicity assessments showed that the compound had a favorable safety profile compared to standard chemotherapeutic agents like doxorubicin.
Q & A
Q. What are the standard synthetic routes for N,5-Diphenyl-4,5-dihydro-3-isoxazolecarboxamide, and how can reaction conditions be optimized for yield improvement?
The synthesis typically involves cyclocondensation of substituted phenyl precursors with carboxamide derivatives under acidic or basic conditions. For example, coupling 5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxylic acid with substituted anilines using coupling agents like EDCI/HOBt in DMF at 0–25°C yields the target compound . Optimization can be achieved by adjusting stoichiometry (1:1.2 molar ratio of acid to amine), solvent polarity (DMF vs. THF), and reaction time (12–24 hours). Monitoring via TLC or HPLC ensures intermediate purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- 1H/13C NMR : Assign diastereotopic protons in the 4,5-dihydroisoxazole ring (δ 2.5–3.5 ppm) and aromatic protons (δ 6.8–7.5 ppm). Coupling constants (e.g., J = 8.4 Hz for vicinal protons) confirm stereochemistry .
- HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 347.0593 for a chloro-fluoro derivative) with <5 ppm error .
- IR : Identify carboxamide C=O stretching (~1680 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹) .
Q. How is crystallographic data for this compound analyzed to confirm its 3D structure?
Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and torsion angles. Key parameters include R-factor (<0.05), space group assignment (e.g., P21/c), and hydrogen-bonding networks. Disordered regions are modeled with PART commands .
Advanced Research Questions
Q. What computational methods are employed to predict electronic properties and reactivity of this compound?
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates HOMO-LUMO gaps (e.g., 4.2–4.8 eV), molecular electrostatic potential (MEP), and Fukui indices to identify nucleophilic/electrophilic sites. Solvent effects are modeled using the PCM approach . TD-DFT predicts UV-Vis spectra (λmax ~280 nm) for comparison with experimental data .
Q. How can contradictory biological activity data (e.g., mitochondrial inhibition vs. cytotoxicity) be resolved for this compound?
Methodological reconciliation involves:
- Dose-response profiling : Test concentrations from 1 nM–100 μM in isolated mitochondria (e.g., mouse liver) and cell lines (e.g., HepG2) to identify off-target effects .
- Assay controls : Use FCCP (mitochondrial uncoupler) and verapamil (calcium channel blocker) to isolate mechanisms .
- Metabolic stability tests : Incubate with liver microsomes to assess degradation half-life (t1/2) and active metabolite formation .
Q. What strategies are recommended for stereochemical analysis of dihydroisoxazole derivatives?
- Chiral HPLC : Use (DHQ)2PHAL or (DHQD)2PYR columns with hexane/isopropanol gradients to resolve enantiomers. Retention time shifts confirm stereoisomer purity .
- NOESY NMR : Detect through-space correlations between phenyl substituents and the dihydroisoxazole ring to assign cis/trans configurations .
Q. How can heterogeneous catalysis improve the synthesis of related 4,5-dihydroisoxazole derivatives?
Modified CaO catalysts (calcined at 600°C) promote cycloaddition of nitrile oxides with alkenes under solvent-free conditions. Key parameters include catalyst loading (5–10 wt%), temperature (80–100°C), and reaction time (2–4 hours), achieving yields >85% . Leaching tests (ICP-MS) confirm catalyst reusability (>5 cycles) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
